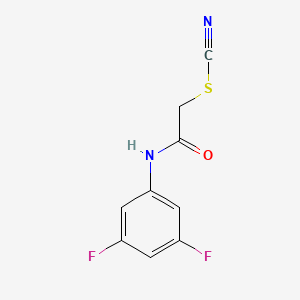
Acid black 29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Black 29, also known as 1-amino-2-hydroxy-4-nitroanthracene, is an organic synthetic dye. It is characterized by its dark bluish-gray to black color. This compound is widely used as an acid dye in various industries due to its excellent solubility in water and its ability to form stable complexes with fibers under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Black 29 is typically synthesized through a series of chemical reactions involving anthracene derivatives. The primary synthetic route involves the nitration of anthracene to form 1-nitroanthracene, followed by reduction to 1-aminoanthracene. This intermediate is then hydroxylated to produce 1-amino-2-hydroxy-4-nitroanthracene .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Acid Black 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and iron powder are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives and quinones, which can have different dyeing properties and applications .
Scientific Research Applications
Acid Black 29 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in complexometric titrations due to its color-changing properties.
Biology: The dye is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: this compound is used in diagnostic assays and as a marker in various biochemical tests.
Industry: It is extensively used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings
Mechanism of Action
The mechanism of action of Acid Black 29 involves its ability to form stable complexes with fibers and other substrates under acidic conditions. The dye molecules interact with the molecular targets through hydrogen bonding and van der Waals forces, leading to strong adherence and color stability. The pathways involved include the formation of dye-fiber complexes and the stabilization of the dye molecules on the substrate .
Comparison with Similar Compounds
Acid Black 1 (Amido Black 10B): Another widely used acid dye with similar staining properties.
Acid Black 52: Known for its use in textile dyeing and as a biological stain.
Acid Black 107: Used in various industrial applications for its deep black color.
Uniqueness: Acid Black 29 stands out due to its specific chemical structure, which provides unique dyeing properties and stability under acidic conditions. Its ability to form strong complexes with fibers makes it particularly valuable in the textile industry. Additionally, its versatility in various scientific applications highlights its importance compared to other similar compounds .
Properties
CAS No. |
12217-14-0 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B1174886.png)


